
Naphthalene, 1,1'-(1,4-phenylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1,1’-(1,4-phenylene)bis- is an organic compound with the molecular formula C26H18. It is a derivative of naphthalene, where two naphthalene units are connected through a 1,4-phenylene bridge. This compound is known for its aromatic properties and is used in various scientific and industrial applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,1’-(1,4-phenylene)bis- typically involves the coupling of naphthalene derivatives with a phenylene bridge. One common method is the Sonogashira coupling reaction, where naphthyl acetylene is reacted with a diiodobenzene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions usually involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1,1’-(1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized with different substituents using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced aromatic compounds with hydrogenated rings.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Naphthalene, 1,1’-(1,4-phenylene)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence emission.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1,1’-(1,4-phenylene)bis- involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, which are crucial in its role as a building block for larger molecular assemblies. The compound’s photophysical properties are attributed to the conjugated π-electron system, which facilitates energy transfer and emission processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(naphthalen-1-ylethynyl)benzene: Similar in structure but with ethynyl linkages instead of direct phenylene connections.
1,5-Bis(naphthalen-1-ylethynyl)naphthalene: Another related compound with different connectivity and electronic properties.
Uniqueness
Naphthalene, 1,1’-(1,4-phenylene)bis- is unique due to its specific phenylene bridge, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and optical characteristics .
Propiedades
Número CAS |
64065-97-0 |
|---|---|
Fórmula molecular |
C26H18 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-(4-naphthalen-1-ylphenyl)naphthalene |
InChI |
InChI=1S/C26H18/c1-3-11-23-19(7-1)9-5-13-25(23)21-15-17-22(18-16-21)26-14-6-10-20-8-2-4-12-24(20)26/h1-18H |
Clave InChI |
TYJMRRBRWSPDDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


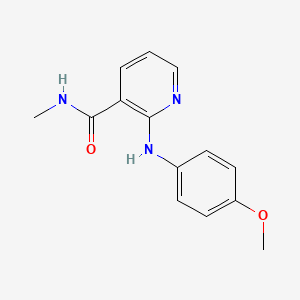

![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
![Diphenyl[bis(phenylsulfanyl)]silane](/img/structure/B14491254.png)
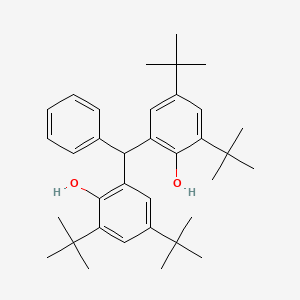


![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
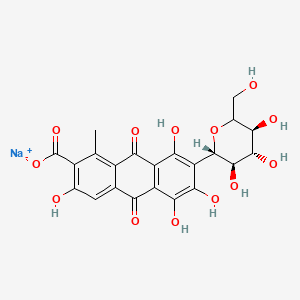

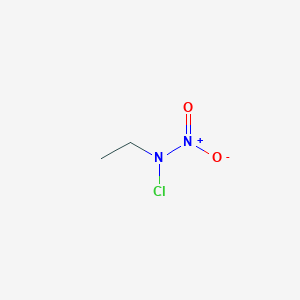
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
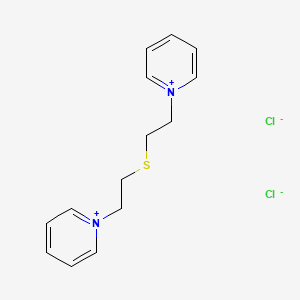
![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)
